molecular formula C8H14O3 B1584186 1-Methyl-2-oxopropyl butyrate CAS No. 84642-61-5

1-Methyl-2-oxopropyl butyrate

Cat. No. B1584186
CAS RN: 84642-61-5
M. Wt: 158.19 g/mol
InChI Key: LJDWJXUIGKSETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxopropyl butyrate is an organic compound that belongs to the class of fatty acid esters . These are carboxylic ester derivatives of a fatty acid . It has a creamy type odor and flavor .


Molecular Structure Analysis

The molecular formula of 1-Methyl-2-oxopropyl butyrate is C8H14O3 . Its molecular weight is 158.2 g/mol . The exact mass is 158.094295 .


Physical And Chemical Properties Analysis

1-Methyl-2-oxopropyl butyrate is a white to slightly yellow liquid with a sweet, red berry characteristic odor . It is soluble in alcohol, propylene glycol, and most fixed oils, but insoluble in water . Its boiling point is 76°C at 11 mm Hg . The refractive index is 1.408-1.429 , and the specific gravity is 0.972-0.992 .

Scientific Research Applications

Hyperforin Analogues from Hypericum perforatum

  • Application : Isolation of new hyperforin analogues from St. John's wort, including compounds structurally related to 1-Methyl-2-oxopropyl butyrate, for potential therapeutic uses (Shan, Hu, & Chen, 2001).

One-Pot Ring-Opening and Wittig Reaction

  • Application : Synthesis of 2-methylene-4-substituted ethyl butyrates via cyclopropyl opening followed by a Wittig reaction, a method relevant in organic chemistry for creating complex molecules (Chung et al., 2011).

Photoactivatable Prodrugs Based on Coumarin Fused Oxazole

  • Application : Development of new photosensitive units for carboxylic acid groups, using butyric acid as a model, which has implications in drug delivery systems (Soares et al., 2017).

Topoisomerase II Inhibitory Activity

  • Application : Study of the inhibition of mammalian topoisomerase II, an enzyme crucial in DNA replication, which is significant in cancer research (Wentland et al., 1993).

Germination Stimulants in Smoke

  • Application : Identification of compounds in smoke that promote seed germination, contributing to understanding plant biology and agriculture (Flematti et al., 2009).

Tuning Polymer Properties

  • Application : Modifying polymer side chains to control properties such as cloud point and glass transition temperatures, relevant in materials science (Sehlinger et al., 2015).

Role in Epigenetic Modifications

  • Application : Exploring the role of butyrate in inducing epigenetic modifications, with implications in gene regulation and potential therapeutic applications (Fathallah et al., 2007).

Bioalcohol Production from Butyric Acid

  • Application : Conversion of organic waste-derived butyric acid to butanol, a process relevant in sustainable energy and biofuel production (Cho et al., 2019).

Safety And Hazards

1-Methyl-2-oxopropyl butyrate is classified as a flammable liquid (Category 4, H227) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction .

Future Directions

Given its properties and potential health benefits, there is a growing interest in 1-Methyl-2-oxopropyl butyrate and related compounds. Future research may focus on further elucidating its mechanisms of action, potential therapeutic applications, and safety profile. As of now, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and found to have no safety concern at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

3-oxobutan-2-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-5-8(10)11-7(3)6(2)9/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDWJXUIGKSETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305714
Record name 1-Methyl-2-oxopropyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to slightly yellow liquid with a sweet, red berry characteristic odour
Record name Butan-3-one-2-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/91/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, propylene glycol and most fixed oils; insoluble in water
Record name Butan-3-one-2-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/91/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972-0.992
Record name Butan-3-one-2-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/91/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methyl-2-oxopropyl butyrate

CAS RN

84642-61-5
Record name 1-Methyl-2-oxopropyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84642-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butan-3-one-2-yl butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084642615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-oxopropyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxopropyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAN-3-ONE-2-YL BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8DCI58L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methyl-2-oxopropyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxopropyl butyrate
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxopropyl butyrate
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-oxopropyl butyrate
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-oxopropyl butyrate
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-oxopropyl butyrate
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-oxopropyl butyrate

Citations

For This Compound
3
Citations
Y Yuan, M Yu, L Chen, X Ren, Y Qu, A Shari, G Li - Theriogenology, 2023 - Elsevier
In order to explore the different metabolites of buck semen with different motility stored at 4 C, the semen of bucks was collected by artificial vagina. The collected semen was divided …
Number of citations: 3 www.sciencedirect.com
K Swor, P Satyal, S Timsina… - Natural Product …, 2022 - journals.sagepub.com
Big sagebrush (Artemisia tridentata) is a common shrub growing in the cold intermountain regions of western North America. The plant is an important food source for herbivores and …
Number of citations: 9 journals.sagepub.com
A Bhardwaj, M Srivastava, M Pal… - … Journal of Medicinal …, 2016 - dl.begellhouse.com
Oriental medicinal mushroom Ganoderma lucidum has been widely used for the promotion of health and longevity owing to its various bioactive constituents. Therefore, comprehending …
Number of citations: 14 www.dl.begellhouse.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.